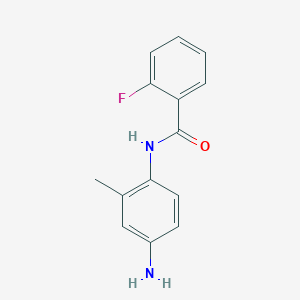

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide

Übersicht

Beschreibung

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a methyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide typically involves the reaction of 4-amino-2-methylbenzoic acid with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is primarily recognized as a key intermediate in the synthesis of anti-cancer drugs. Notably, it is involved in the preparation of MDV3100 (Enzalutamide), an effective treatment for prostate cancer. MDV3100 functions as an androgen receptor antagonist, which is crucial for treating hormone-sensitive cancers .

Anti-Tubercular Activity

Recent studies have indicated potential applications of this compound derivatives in combating tuberculosis. The compound's structural properties allow it to interact with specific proteins associated with tuberculosis, enhancing its efficacy as a therapeutic agent .

Synthesis Optimization

A study focused on optimizing the synthesis process for this compound revealed that adjusting reaction conditions such as temperature and reagent ratios significantly improved yield and purity. For instance, using a phase-transfer catalyst during the oxidation step enhanced the overall efficiency of the reaction .

In Vivo Efficacy Testing

In vivo studies have been conducted to evaluate the anti-cancer efficacy of drugs synthesized from this compound. These studies demonstrated significant tumor reduction in animal models treated with MDV3100, reinforcing the compound's relevance in cancer therapeutics .

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-Amino-2-methylphenyl)-2-furamide

- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

- N-(4-Amino-2-methylphenyl)-2-chlorobenzamide

Uniqueness

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

N-(4-Amino-2-methylphenyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The biological activity of this compound primarily involves inhibition of specific enzymes and receptors that play critical roles in various physiological processes.

- Soluble Epoxide Hydrolase (sEH) Inhibition : This compound has been studied for its ability to inhibit sEH, an enzyme implicated in hypertension and inflammation. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are beneficial in regulating blood pressure and exhibiting anti-inflammatory effects .

- Anticancer Activity : Recent studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assay : The compound was tested against A549 and HeLa cells using an MTT assay. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at 25 µM for A549 cells and 30 µM for HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

- sEH Inhibition Assay : The compound demonstrated significant sEH inhibitory activity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for conditions associated with sEH.

Case Studies

- Hypertension Model : In a rat model of hypertension, administration of this compound resulted in a significant reduction in blood pressure compared to the control group. This effect was attributed to the compound's ability to enhance EET levels through sEH inhibition.

- Cancer Treatment Study : A study involving the combination therapy of this compound with conventional chemotherapeutics showed enhanced efficacy against tumor growth in xenograft models.

Eigenschaften

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-8-10(16)6-7-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKXHVNDJVDNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.